molecular formula C21H20N4O2S B14124633 (2E)-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl][2-(2,4-dimethylphenyl)hydrazinylidene]ethanenitrile

(2E)-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl][2-(2,4-dimethylphenyl)hydrazinylidene]ethanenitrile

Cat. No.: B14124633
M. Wt: 392.5 g/mol
InChI Key: VXINRKUPFGWNJA-KOEQRZSOSA-N
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Description

(2E)-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl][2-(2,4-dimethylphenyl)hydrazinylidene]ethanenitrile is a complex organic compound that features a thiazole ring and a hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl][2-(2,4-dimethylphenyl)hydrazinylidene]ethanenitrile typically involves the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 2,4-dimethylphenylhydrazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl][2-(2,4-dimethylphenyl)hydrazinylidene]ethanenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (2E)-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl][2-(2,4-dimethylphenyl)hydrazinylidene]ethanenitrile has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (2E)-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl][2-(2,4-dimethylphenyl)hydrazinylidene]ethanenitrile involves its interaction with specific molecular targets. The thiazole ring and hydrazone moiety allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl][2-(2,4-dimethylphenyl)hydrazinylidene]ethanenitrile apart from similar compounds is its unique combination of a thiazole ring and a hydrazone moiety. This structure allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

(2E)-4-(3,4-dimethoxyphenyl)-N-(2,4-dimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide

InChI

InChI=1S/C21H20N4O2S/c1-13-5-7-16(14(2)9-13)24-25-17(11-22)21-23-18(12-28-21)15-6-8-19(26-3)20(10-15)27-4/h5-10,12,24H,1-4H3/b25-17+

InChI Key

VXINRKUPFGWNJA-KOEQRZSOSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)C

Canonical SMILES

CC1=CC(=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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